molecular formula C17H26N2O5S B5414187 ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate

ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate

カタログ番号 B5414187
分子量: 370.5 g/mol
InChIキー: CISCLBBHTOKRON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is often associated with the development of diseases such as cancer, autoimmune disorders, and inflammation. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of such diseases.

作用機序

TAK-659 exerts its therapeutic effects by inhibiting various kinases that are involved in cellular processes such as proliferation, differentiation, and apoptosis. The compound selectively binds to the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling. This results in the inhibition of various cellular processes, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects in preclinical models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. TAK-659 has also been shown to reduce inflammation and autoimmune responses by inhibiting the activity of various kinases involved in these processes.

実験室実験の利点と制限

TAK-659 has several advantages for use in lab experiments. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. TAK-659 is also highly selective for its target kinases, which reduces the risk of off-target effects. However, TAK-659 has some limitations for use in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. TAK-659 is also relatively unstable in solution, which can affect its potency over time.

将来の方向性

There are several future directions for the study of TAK-659. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. TAK-659 has shown promising results in preclinical models as a potential therapeutic agent for these diseases. Another potential application is in the treatment of inflammation associated with various diseases such as asthma and inflammatory bowel disease. TAK-659 has been shown to reduce inflammation in preclinical models, making it a promising candidate for further study in these diseases. Additionally, TAK-659 may have potential applications in combination therapy with other therapeutic agents for the treatment of various cancers.

合成法

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-(3-isopropyl-4-methoxyphenyl)sulfonyl)piperazine with ethyl 2-bromoacetate in the presence of a base. This reaction results in the formation of ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate. The compound is then purified using standard techniques such as column chromatography.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has been shown to inhibit various kinases such as BTK, ITK, and JAK3, which are involved in the development of autoimmune disorders and inflammation. TAK-659 has also shown promising results as a potential therapeutic agent for the treatment of various cancers such as lymphoma, leukemia, and multiple myeloma. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

特性

IUPAC Name

ethyl 4-(4-methoxy-3-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-5-24-17(20)18-8-10-19(11-9-18)25(21,22)14-6-7-16(23-4)15(12-14)13(2)3/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISCLBBHTOKRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。